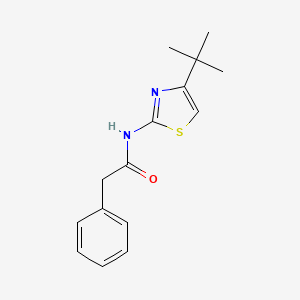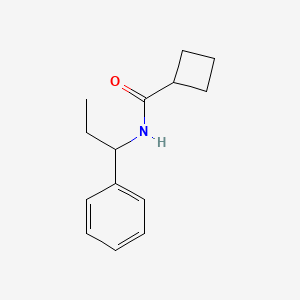
N-(1-phenylpropyl)cyclobutanecarboxamide
説明
N-(1-phenylpropyl)cyclobutanecarboxamide, also known as CPP, is a synthetic compound that has been widely used in scientific research for its unique biochemical and physiological effects. CPP is a non-opioid analgesic compound that has been shown to have potential therapeutic applications in various fields, including pain management, addiction treatment, and neuroprotection.
作用機序
N-(1-phenylpropyl)cyclobutanecarboxamide works by modulating the activity of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor involved in pain perception, addiction, and neurodegeneration. This compound acts as a competitive antagonist of the NMDA receptor, blocking the binding of glutamate and reducing the excitatory activity of the receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including analgesia, reduction of drug-seeking behavior, and neuroprotection. This compound has also been shown to have anti-inflammatory effects and to modulate the release of various neurotransmitters, including dopamine and serotonin.
実験室実験の利点と制限
One advantage of using N-(1-phenylpropyl)cyclobutanecarboxamide in lab experiments is its unique mechanism of action, which can provide insights into the role of the NMDA receptor in various physiological processes. However, this compound has some limitations, including its relatively low potency and selectivity for the NMDA receptor, as well as its potential toxicity at high doses.
将来の方向性
There are several future directions for research involving N-(1-phenylpropyl)cyclobutanecarboxamide. One area of interest is the development of more potent and selective NMDA receptor antagonists based on the structure of this compound. Another area of interest is the exploration of the potential therapeutic applications of this compound in various fields, including pain management, addiction treatment, and neuroprotection. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential side effects.
科学的研究の応用
N-(1-phenylpropyl)cyclobutanecarboxamide has been extensively studied for its potential therapeutic applications in various fields. In pain management, this compound has been shown to have analgesic effects without the risk of addiction or tolerance development. In addiction treatment, this compound has been studied for its ability to reduce drug-seeking behavior in animal models. In neuroprotection, this compound has been shown to have protective effects against neurodegenerative diseases such as Parkinson's and Alzheimer's.
特性
IUPAC Name |
N-(1-phenylpropyl)cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-2-13(11-7-4-3-5-8-11)15-14(16)12-9-6-10-12/h3-5,7-8,12-13H,2,6,9-10H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEDDACEYQLHIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(4-bromo-3-chloro-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B4430463.png)
![ethyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4430464.png)
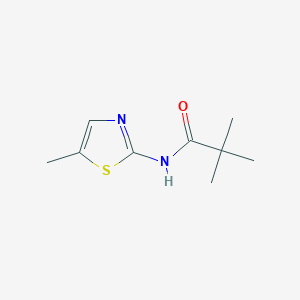

![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4430478.png)
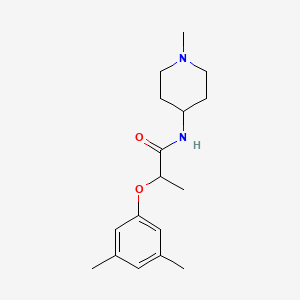
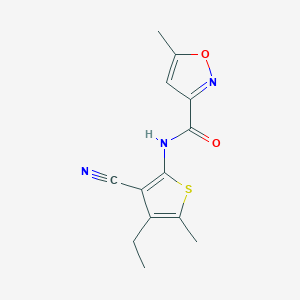
![1-[2-(2-methoxyphenoxy)propanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4430501.png)
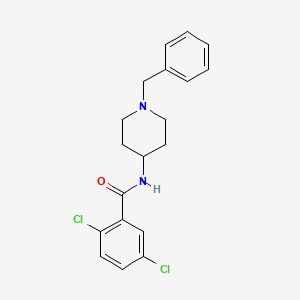
![3-chloro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4430510.png)
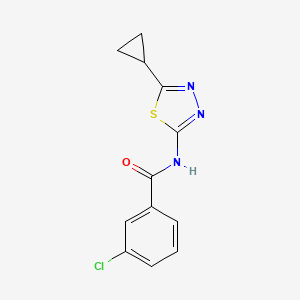
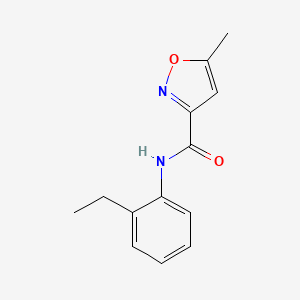
![1-[(5-methyl-2-thienyl)carbonyl]-4-phenylpiperazine](/img/structure/B4430519.png)
